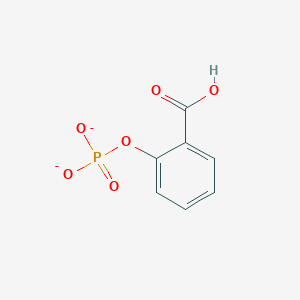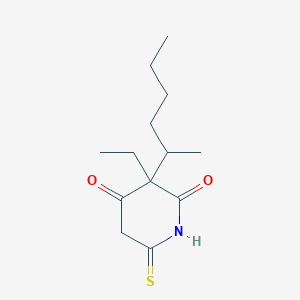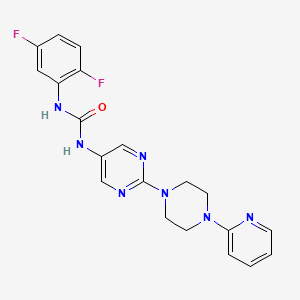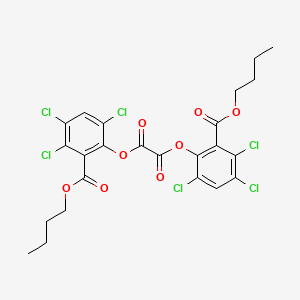
(2-Carboxyphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carboxyphenyl) phosphate, also known as 2-phosphonooxybenzoic acid, is an organic compound with the molecular formula C7H7O6P. It is a derivative of salicylic acid where the hydroxyl group is replaced by a phosphate group. This compound is known for its applications in biochemical research and its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Carboxyphenyl) phosphate can be synthesized from salicylic acid through a phosphorylation reaction. The process involves the reaction of salicylic acid with phosphorodichloridic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyphenyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to salicylic acid and phosphoric acid under acidic or basic conditions.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Salicylic acid and phosphoric acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Carboxyphenyl) phosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for the estimation of acid phosphatase activity
Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent
Chemistry: Employed in the synthesis of various organic compounds and as a reagent in phosphorylation reactions
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2-Carboxyphenyl) phosphate involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate CXCR4 activation in the presence of CXCL12, which is significant in various biological processes . The compound’s phosphate group plays a crucial role in its biochemical activity, facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid phosphate: Similar structure but lacks the carboxyl group.
Fosfosal: Another derivative of salicylic acid with similar properties
Uniqueness
(2-Carboxyphenyl) phosphate is unique due to its dual functional groups (carboxyl and phosphate), which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both chemical synthesis and biological applications .
Properties
Molecular Formula |
C7H5O6P-2 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
(2-carboxyphenyl) phosphate |
InChI |
InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)/p-2 |
InChI Key |
FFKUDWZICMJVPA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121927.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)





![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121956.png)
![9-(4-butoxyphenyl)-2-(2-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121974.png)
![5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14121975.png)

